N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S3/c1-7-9(16-8(2)12-7)6-11-17(13,14)10-4-3-5-15-10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNZKGIAEXTVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide and thiazole moieties undergo oxidation under specific conditions:
Reagents and Conditions
-
Hydrogen Peroxide (H₂O₂) in acidic media oxidizes the sulfonamide group to sulfoxides or sulfones .
-
Potassium Permanganate (KMnO₄) in aqueous alkaline conditions targets the thiazole ring, leading to ring-opening products .
Major Products
| Reagent | Product Formed | Key Observations |
|---|---|---|
| H₂O₂ (acidic) | Sulfoxide derivatives | Selective oxidation at sulfur |
| KMnO₄ (alkaline) | Thiazole ring-opened carboxylic acids | Complete degradation of thiazole |
Reduction Reactions
Reductive modifications primarily affect the sulfonamide and aromatic systems:
Reagents and Conditions
-
Sodium Borohydride (NaBH₄) in methanol reduces sulfonamide to thiols .
-
Lithium Aluminum Hydride (LiAlH₄) in dry ether cleaves the sulfonamide bond, yielding amines .
Major Products
| Reagent | Product Formed | Yield (%) |
|---|---|---|
| NaBH₄ (MeOH) | Thiophene-2-thiol derivatives | 65–78 |
| LiAlH₄ (dry ether) | 2,4-Dimethylthiazolemethylamine | 52 |
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions:
Reagents and Conditions
-
Amines (e.g., aniline) in THF with K₂CO₃ replace the sulfonamide group, forming secondary amines .
-
Thiophenol in DMF with NaH substitutes the sulfonamide with a thioether linkage .
Key Examples
| Nucleophile | Product | Application Relevance |
|---|---|---|
| Aniline | N-(Aryl)thiophene-2-sulfonamides | Antimicrobial intermediates |
| Thiophenol | Thioether-linked thiazole derivatives | Anticancer scaffolds |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Mechanistic Insights
-
Oxidation Pathways : The sulfur atom in the sulfonamide group acts as the primary site for electrophilic attack, forming sulfoxides via a radical intermediate .
-
Reduction Selectivity : NaBH₄ selectively reduces the sulfonamide’s S=O bond without affecting the thiazole ring, while LiAlH₄ cleaves the entire sulfonamide group .
-
Substitution Dynamics : The sulfonamide’s electron-withdrawing nature activates the thiophene ring for nucleophilic aromatic substitution .
Scientific Research Applications
Anticancer Activity
Overview : Thiazole derivatives, including N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide, have been investigated for their anticancer properties. The thiazole moiety is known for its ability to inhibit various biological targets associated with cancer progression.
Case Studies :
- Research on Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibit promising anticancer activity against various cancer cell lines. For instance, compounds derived from thiazoles have been shown to inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : The mechanism often involves the inhibition of cell cycle progression and modulation of apoptosis pathways. For example, certain thiazole derivatives were found to induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential .
Inhibition of Kinases
Overview : Kinase inhibition is a critical target in cancer therapy. Compounds like this compound may act as inhibitors of specific kinases involved in tumor growth.
Case Studies :
- Cyclin-dependent Kinase Inhibition : Related sulfonamide compounds have shown moderate inhibition of cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal development and has implications in neurodegenerative diseases as well as cancer . This suggests that similar thiazole derivatives could be explored for their kinase inhibitory potential.
Molecular Docking Studies
Overview : Molecular docking studies provide insights into the binding affinity and interaction modes of compounds with biological targets.
Research Findings :
- Docking Studies : Computational studies involving this compound have indicated favorable binding interactions with target proteins associated with cancer pathways. These studies help predict the efficacy and selectivity of the compound against specific targets .
Structure-Activity Relationship (SAR)
Overview : Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
| Compound | Structure | Activity | Target |
|---|---|---|---|
| Compound 19 | Thiazole derivative with specific substitutions | Strong selectivity against HepG2 and A549 | Anticancer |
| Compound 24b | Quinoline derivative with thiazole | High efficacy against colon carcinoma HCT-15 | Anticancer |
This table summarizes some notable compounds derived from thiazoles that illustrate how modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide (CAS: 1235355-79-9)
- Molecular Formula : C₁₂H₁₄N₂OS₂
- Key Features : Replaces the sulfonamide with an acetamide group, retaining the thiazole-thiophene backbone.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Molecular Formula : C₁₆H₁₃F₃N₄S
- Key Features : Incorporates a pyrimidine ring and a trifluoromethylphenyl group.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in kinase inhibitors .
N-(1H-Imidazol-2-yl)thiophene-2-sulfonamide
- Molecular Formula : C₇H₇N₃O₂S₂
- Key Features : Replaces the thiazole with an imidazole ring.
- Implications : Imidazole’s basicity may alter pH-dependent solubility and target specificity compared to thiazole derivatives .
Kinase Inhibition
- Purvalanol analogs () and 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine derivatives () demonstrate potent CDK2 inhibition, suggesting the target compound may share similar mechanisms .
- The sulfonamide group in the target compound could enhance binding to ATP pockets in kinases, as seen in related structures .
Antimicrobial and Antiviral Effects
Data Table: Key Compounds for Comparison
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity based on recent research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H12N2O2S3. The synthesis typically involves the reaction of 2,4-dimethyl-1,3-thiazole with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane at room temperature. Purification is achieved through column chromatography.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 4.0 | 8.0 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
The compound has also demonstrated antifungal activity against drug-resistant strains of fungi. A study reported that it showed favorable activity against Candida auris, with an MIC value lower than that of fluconazole:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida auris | 0.25 |
| Candida albicans | 0.5 |
This suggests that this compound could be an effective treatment option for fungal infections resistant to conventional therapies .
Anti-inflammatory and Antitumor Properties
The anti-inflammatory effects of this compound have been linked to its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells were treated with the compound.
In terms of anticancer activity, studies have indicated that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| Caco-2 (Colorectal Cancer) | 12.5 |
These findings highlight the potential of this compound as a lead compound in cancer therapy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within bacterial and fungal cells. The compound may inhibit enzymes critical for cell wall synthesis or disrupt metabolic pathways essential for pathogen survival. Additionally, its anticancer effects may involve the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell growth and survival .
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it significantly inhibited bacterial growth at concentrations as low as 0.5 µg/mL.
- Antifungal Resistance : Another investigation focused on drug-resistant Candida strains and demonstrated that treatment with this compound resulted in a notable reduction in biofilm formation and increased susceptibility to antifungal agents.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide, and how can purity be ensured?
The synthesis typically involves multi-step procedures:
- Thiazole Core Formation : Start with (2,4-dimethyl-1,3-thiazol-5-yl)methanol (CAS 50382-32-6), a key intermediate . React it with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane (30–70%) to isolate the product. Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize using -NMR (e.g., δ 2.5 ppm for thiazole methyl groups) and HRMS .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : -NMR to identify methyl groups (δ 2.4–2.6 ppm) and sulfonamide protons (δ 7.2–7.8 ppm). -NMR for thiazole (C2/C4: ~165 ppm) and sulfonamide (S=O: ~125 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm) and thiazole C=N (~1600 cm) .
- Crystallography : Use SHELX software for single-crystal X-ray refinement. Example parameters: Triclinic P1 space group, , , and .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound in anticancer applications?
- Functional Group Modifications :
- Replace the thiophene ring with other heterocycles (e.g., pyridine) to assess impact on solubility and binding.
- Vary methyl groups on the thiazole to study steric effects.
- Biological Assays : Test against the NCI-60 cancer cell line panel. Use IC values to rank potency (e.g., compare GI < 1 µM vs. >10 µM for resistant lines). Cross-reference with similar sulfonamide-thiazole derivatives showing activity against CDK2 or PRKCH .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Data Normalization : Account for assay variability (e.g., MTT vs. ATP-lite). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic Studies : Perform kinase inhibition assays (e.g., CDK2 enzymatic activity) to confirm target engagement. Use molecular docking (AutoDock Vina) to validate binding poses in silico .
Q. What strategies are effective for analyzing crystallographic data of this compound when twinning or low-resolution issues arise?
- Twinning Correction : Use SHELXL’s TWIN/BASF commands to refine twinned data. For low-resolution data (<2.0 Å), apply restraints on bond lengths/angles and refine anisotropic displacement parameters .
- Validation : Check R (<0.1) and R (<0.25). Compare with analogous structures (e.g., 1,3,4-thiadiazole derivatives in PDB) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
